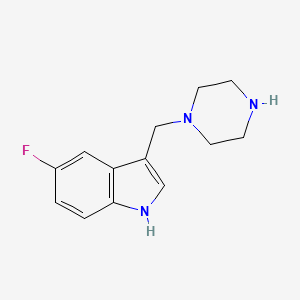

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Beschreibung

BenchChem offers high-quality 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-fluoro-3-(piperazin-1-ylmethyl)-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3/c14-11-1-2-13-12(7-11)10(8-16-13)9-17-5-3-15-4-6-17/h1-2,7-8,15-16H,3-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOFHPUVOGVDPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CNC3=C2C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole: Synthesis, Characterization, and CNS-Active Potential

This guide provides a comprehensive technical overview of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, a fluorinated indole derivative with significant potential in central nervous system (CNS) drug discovery. We will delve into its chemical properties, a robust and logical synthetic route, and its putative biological mechanism of action, with a focus on its likely interaction with serotonin receptors. This document is intended for researchers, medicinal chemists, and drug development professionals.

Core Molecular Attributes

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a heterocyclic compound featuring a fluorinated indole core linked to a piperazine moiety via a methylene bridge. The presence of the fluorine atom can significantly enhance metabolic stability and receptor binding affinity, while the piperazine group is a common pharmacophore in many CNS-active drugs, improving aqueous solubility and blood-brain barrier permeability.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆FN₃ | |

| Molecular Weight | 233.29 g/mol | |

| CAS Number | 147595-45-7 | [1] |

Synthesis and Characterization: A Self-Validating Protocol

The most logical and widely employed method for the synthesis of 3-aminoalkylated indoles is the Mannich reaction. This one-pot, three-component reaction is highly efficient for this class of compounds.

Proposed Synthetic Workflow: The Mannich Reaction

The synthesis proceeds via the reaction of 5-fluoroindole with formaldehyde and piperazine. The reaction mechanism involves the formation of a reactive Eschenmoser's salt-like intermediate from formaldehyde and piperazine, which then undergoes electrophilic substitution at the electron-rich C3 position of the 5-fluoroindole ring.

Caption: Synthetic workflow for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole via the Mannich reaction.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of 5-fluoroindole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add piperazine (1.2 eq).

-

Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (37%, 1.5 eq) dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole.

Expected Characterization Data

-

¹H NMR: Expect characteristic signals for the indole and piperazine protons. The methylene bridge protons would likely appear as a singlet. Aromatic protons of the indole ring will show splitting patterns consistent with a 5-substituted indole.

-

¹³C NMR: The spectrum should show the expected number of carbon signals corresponding to the structure. The methylene bridge carbon will be a key signal.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 234.14.

-

Infrared (IR) Spectroscopy: Expect characteristic N-H stretching vibrations for the indole and piperazine amines, as well as C-H and C-F stretching frequencies.

Biological Activity and Mechanism of Action: A Focus on Serotonin Receptors

The indole-piperazine scaffold is a well-established pharmacophore for serotonin (5-HT) receptor ligands. The structural similarity of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole to known 5-HT receptor modulators strongly suggests its potential activity at these receptors, particularly the 5-HT₁D and 5-HT₆ subtypes.

Rationale for Serotonin Receptor Targeting

-

5-HT₁D Receptor: Ligands for the 5-HT₁D receptor have shown promise in the treatment of migraine and other neurological disorders. The fluorination of similar indole-piperazine compounds has been shown to produce selective 5-HT₁D receptor ligands.

-

5-HT₆ Receptor: Antagonists of the 5-HT₆ receptor are being investigated for their potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia. Numerous indole-piperazine derivatives have demonstrated high affinity for this receptor.

Proposed Signaling Pathway

As a putative 5-HT receptor ligand, 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole would likely modulate downstream signaling cascades, such as the adenylyl cyclase pathway.

Caption: Hypothetical signaling pathway for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole at a serotonin receptor.

Conclusion and Future Directions

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a promising compound for CNS drug discovery, with a straightforward and scalable synthesis. Based on extensive data from analogous compounds, it is highly likely to exhibit potent and selective activity at serotonin receptors. Further research should focus on the detailed pharmacological characterization of this molecule, including in vitro binding and functional assays for a panel of CNS receptors, followed by in vivo studies to assess its pharmacokinetic profile and efficacy in relevant disease models.

References

-

MySkinRecipes. 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole. [Link]

Sources

The Emergence of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole in CNS Drug Discovery: A Technical Guide

Introduction: A Scaffold of Promise for Neurological Therapeutics

In the intricate landscape of Central Nervous System (CNS) drug discovery, the strategic design of molecular scaffolds that can effectively traverse the blood-brain barrier and modulate key neurological targets is paramount. The compound 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole emerges as a molecule of significant interest, embodying a trifecta of structural motifs renowned for their roles in neuropharmacology: a fluorinated indole core, a piperazine moiety, and a deliberate methyl linker. This guide provides an in-depth technical exploration of this scaffold, offering a scientifically grounded perspective on its synthesis, potential mechanisms of action, and a roadmap for its evaluation as a candidate for a new generation of CNS therapeutics.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous neurotransmitters, most notably serotonin (5-hydroxytryptamine, 5-HT). Its derivatives are well-established as modulators of a variety of CNS targets. The piperazine ring is another critical pharmacophore, frequently incorporated into CNS drugs for its ability to interact with aminergic G-protein coupled receptors (GPCRs) and for its favorable physicochemical properties that can enhance drug-likeness and brain penetrance.[1][2] The introduction of a fluorine atom is a strategic decision in modern drug design, often employed to enhance metabolic stability, improve binding affinity, and increase blood-brain barrier penetration.[3]

While extensive research on the specific molecule 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is not yet widespread in published literature, its structural components strongly suggest a high potential for interaction with key CNS targets, particularly serotonin receptors. This guide will, therefore, leverage data from closely related analogs to build a comprehensive and predictive framework for its application in addressing a range of neurological and psychiatric disorders, including depression, anxiety, and cognitive impairments.

Synthesis and Chemical Properties: Building the Core Scaffold

The synthesis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole can be efficiently achieved through a Mannich reaction, a classic and reliable method for the aminomethylation of acidic C-H bonds. This approach offers a straightforward route to the target compound from commercially available starting materials.

Proposed Synthetic Pathway

A plausible and efficient synthetic route involves the reaction of 5-fluoroindole with formaldehyde and piperazine.

Caption: Proposed synthetic route via Mannich reaction.

Experimental Protocol: Synthesis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

-

Reaction Setup: To a solution of 5-fluoroindole (1.0 eq) in a suitable solvent such as ethanol or methanol, add piperazine (1.2 eq).

-

Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde (37%, 1.5 eq) to the reaction mixture at room temperature with stirring.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-50 °C) for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the pure 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole.

Hypothesized Pharmacological Profile

Based on the extensive literature on analogous indole-piperazine derivatives, the primary pharmacological targets for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole are predicted to be serotonin (5-HT) receptors. The specific subtype selectivity will be influenced by the precise stereoelectronic properties of the molecule.

Potential Molecular Targets and Mechanism of Action

The structural similarity to known 5-HT receptor ligands suggests that this compound could exhibit affinity for several subtypes, including but not limited to 5-HT1A, 5-HT2A, and 5-HT7 receptors. These receptors are critically involved in the pathophysiology of mood disorders, anxiety, and psychosis.

-

5-HT1A Receptor: Often targeted for anxiolytic and antidepressant effects. Agonism at this receptor is a well-established therapeutic mechanism.

-

5-HT2A Receptor: Antagonism at this receptor is a key feature of many atypical antipsychotics and is also being explored for its potential in treating depression and insomnia.

-

5-HT7 Receptor: Antagonism of the 5-HT7 receptor is being investigated for its pro-cognitive and antidepressant effects.

The interaction with these receptors would likely modulate downstream signaling cascades, such as the cyclic adenosine monophosphate (cAMP) and phospholipase C (PLC) pathways.

Caption: Potential signaling pathways modulated by the compound.

Potential Applications in CNS Drug Discovery

The multifaceted pharmacological profile of the 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole scaffold makes it a promising candidate for several CNS disorders.

| Potential Therapeutic Area | Hypothesized Mechanism | Relevant Analogs & Supporting Evidence |

| Depression & Anxiety | 5-HT1A receptor agonism/partial agonism; 5-HT7 receptor antagonism | Numerous piperazine derivatives show anxiolytic-like and antidepressant-like effects mediated by the serotonergic system.[2][4] Indolealkylpiperazine derivatives have been developed as potent 5-HT1A receptor agonists for depression.[5] |

| Schizophrenia & Psychosis | 5-HT2A receptor antagonism, potentially in combination with dopamine D2 receptor modulation | Many atypical antipsychotics possess a piperazine moiety and exhibit potent 5-HT2A antagonism. The balance between 5-HT2A and D2 receptor affinity is crucial for efficacy and reduced side effects. |

| Cognitive Disorders (e.g., Alzheimer's Disease) | 5-HT7 receptor antagonism; potential modulation of other targets like acetylcholinesterase or beta-amyloid aggregation | Antagonism at 5-HT7 receptors has been shown to improve cognitive performance in preclinical models. |

Experimental Protocols for Preclinical Evaluation

A systematic evaluation of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole would involve a tiered approach, starting with in vitro characterization and progressing to in vivo efficacy models.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole: A Serotonin 5-HT Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, a compound of significant interest within the field of neuroscience and psychopharmacology. The indole and piperazine moieties are well-established pharmacophores that confer affinity for serotonin (5-HT) receptors. The strategic placement of a fluorine atom on the indole ring is anticipated to modulate the compound's physicochemical properties, potentially enhancing its metabolic stability and blood-brain barrier penetration. While specific pharmacological data for this exact molecule is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) of analogous compounds to postulate its likely profile as a 5-HT receptor ligand. We will detail a robust synthetic route, provide in-depth, field-proven protocols for its pharmacological characterization, and discuss the scientific rationale behind these experimental designs. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel central nervous system (CNS) therapeutics.

Introduction: The Rationale for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

The serotonin system, with its diverse array of 14 known receptor subtypes, is a cornerstone of neuropharmacology, modulating a vast spectrum of physiological and pathological processes including mood, cognition, and psychosis.[1] The indole nucleus is a privileged scaffold in many endogenous and synthetic 5-HT receptor ligands, including serotonin itself.[2] The 3-position of the indole ring is a common point of substitution for introducing functionalities that interact with 5-HT receptors.[3]

The incorporation of a piperazine ring, particularly as part of an arylpiperazine substructure, is a well-established strategy for targeting various G-protein coupled receptors (GPCRs), including 5-HT and dopamine receptors.[4] Many clinically successful drugs for psychiatric disorders feature this moiety.[4] The basic nitrogen of the piperazine is often crucial for forming a salt bridge with a conserved aspartate residue in the transmembrane domain of these receptors.[1]

The addition of a fluorine atom to a drug candidate can have profound effects on its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of nearby protons and influence metabolic pathways, often leading to increased metabolic stability and a longer half-life.[5] Furthermore, the substitution of hydrogen with fluorine can enhance a molecule's lipophilicity, which may improve its ability to cross the blood-brain barrier.[5]

Given these considerations, 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole emerges as a compelling candidate for investigation as a novel 5-HT receptor ligand. Its structure suggests the potential for high affinity and selectivity for one or more 5-HT receptor subtypes, with favorable drug-like properties.

Chemical Synthesis: A Practical Approach

The most direct and efficient method for the synthesis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is the Mannich reaction. This one-pot, three-component condensation reaction is a cornerstone of medicinal chemistry for the aminomethylation of acidic C-H bonds.[6]

Proposed Synthetic Scheme

The synthesis involves the reaction of 5-fluoroindole with formaldehyde and piperazine.

Caption: Proposed synthesis of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole via the Mannich reaction.

Step-by-Step Synthetic Protocol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-fluoroindole (1.0 eq), piperazine (1.2 eq), and a suitable solvent such as ethanol or methanol.

-

Addition of Reagents: While stirring, add aqueous formaldehyde (37%, 1.5 eq) dropwise to the mixture.

-

Reaction Conditions: Add a catalytic amount of a weak acid, such as acetic acid. Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking) to yield the desired product.

-

Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Characterization: A Multi-faceted Approach

To elucidate the pharmacological profile of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, a systematic evaluation of its interaction with a panel of 5-HT receptor subtypes is essential. The following experimental workflow is proposed.

Caption: Experimental workflow for the pharmacological characterization of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole.

Radioligand Binding Assays: Determining Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.

3.1.1. Predicted Binding Profile based on SAR

Based on the structure-activity relationships of similar indole-piperazine derivatives, it is hypothesized that 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole will exhibit significant affinity for the following 5-HT receptor subtypes:

| Receptor Subtype | Predicted Affinity (Ki) | Rationale |

| 5-HT1A | High (Low nM) | The arylpiperazine moiety is a classic pharmacophore for 5-HT1A receptor ligands.[7] |

| 5-HT2A | Moderate to High | Many indole derivatives show affinity for the 5-HT2A receptor.[1] |

| 5-HT6 | Moderate to High | Indole-3-piperazinyl derivatives have been identified as potent 5-HT6 receptor antagonists.[8] |

3.1.2. Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A, or [³H]-LSD for 5-HT6) and varying concentrations of the test compound.

-

Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays: Elucidating Mechanism of Action

Functional assays are crucial to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. The choice of assay depends on the G-protein coupling of the receptor subtype.

3.2.1. cAMP Assay for Gi/s-Coupled Receptors (e.g., 5-HT1A)

5-HT1A receptors are typically coupled to the inhibitory G-protein, Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.

3.2.1.1. Protocol: Forskolin-Induced cAMP Accumulation Assay

-

Cell Culture: Plate cells expressing the 5-HT1A receptor in a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin (a direct activator of adenylyl cyclase) in the presence of the test compound.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Data Analysis: For an agonist, the compound will decrease forskolin-stimulated cAMP levels. For an antagonist, the compound will block the decrease in cAMP levels induced by a known 5-HT1A agonist.

Caption: Signaling pathway of the Gi-coupled 5-HT1A receptor.

3.2.2. Calcium Flux Assay for Gq-Coupled Receptors (e.g., 5-HT2A)

5-HT2A receptors are coupled to the Gq protein, which activates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca²⁺) levels.

3.2.2.1. Protocol: Fluorescent Calcium Flux Assay

-

Cell Culture: Plate cells expressing the 5-HT2A receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

-

Compound Addition: Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of a known 5-HT2A agonist in the presence of varying concentrations of the test compound (for antagonist testing).

-

Signal Detection: Immediately measure the change in fluorescence over time.

-

Data Analysis: An increase in fluorescence indicates an agonist response, while the inhibition of the agonist-induced fluorescence increase indicates an antagonist response.

Caption: Signaling pathway of the Gq-coupled 5-HT2A receptor.

Conclusion and Future Directions

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole represents a promising chemical scaffold for the development of novel 5-HT receptor ligands. The synthetic route is straightforward, and a clear path for its comprehensive pharmacological characterization has been outlined. Based on established structure-activity relationships, this compound is predicted to have high affinity for 5-HT1A and potentially 5-HT2A and 5-HT6 receptors.

The next critical step is the execution of the described in vitro assays to generate empirical data on the binding affinity and functional activity of this compound. This will unequivocally establish its pharmacological profile and guide further in vivo studies to assess its therapeutic potential for CNS disorders. The methodologies and rationale presented in this guide provide a solid foundation for researchers to undertake this important work.

References

- International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [URL: https://www.chemijournal.com/archives/2019/vol7issue2/PartF/7-2-21-999.pdf]

- Nirogi, R. V., et al. (2011). Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 346-349. [URL: https://pubmed.ncbi.nlm.nih.gov/21134749/]

- Al-Araji, S. M., & Ali, R. A. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal, 9(1). [URL: https://bsj.uobaghdad.edu.iq/index.php/BSJ/article/view/1781]

- BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents. [URL: https://www.benchchem.

- BLDpharm. (n.d.). 147595-45-7|5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole. [URL: https://www.bldpharm.com/products/147595-45-7.html]

- ChemicalBook. (n.d.). 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis. [URL: https://www.chemicalbook.com/ProductFamily_36128_EN.htm]

- Cieślik, P., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. Molecules, 28(1), 358. [URL: https://www.mdpi.com/1420-3049/28/1/358]

- Gkizis, P. L., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1803. [URL: https://www.mdpi.com/1420-3049/27/6/1803]

- Google Patents. (n.d.). WO2010080357A1 - Serotonin 5-ht2b receptor inhibitors. [URL: https://patents.google.

- Google Patents. (n.d.). US6111105A - Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. [URL: https://patents.google.

- Google Patents. (n.d.). AU2008323390B2 - Therapeutic uses of compounds having combined SERT, 5-HT3 and 5-HT1A activity. [URL: https://patents.google.

- Google Patents. (n.d.). WO2023023287A1 - Novel heterocyclic compounds as serotonin (5-ht) 5-ht2a and 5-ht2c receptor positive allosteric modulators. [URL: https://patents.google.

- Heravi, M. M., et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 14(5), 655-681. [URL: https://www.ingentaconnect.com/content/ben/cos/2017/00000014/00000005/art00002]

- Indrayanto, G. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2533. [URL: https://www.mdpi.com/1420-3049/29/11/2533]

- Lacivita, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(13), 9033-9054. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00473]

- MedChemExpress. (n.d.). 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid-d5 (5F-PB-223-Carboxyindolemetabolite-d5). [URL: https://www.medchemexpress.com/1-(5-fluoropentyl)-1h-indole-3-carboxylic-acid-d5.html]

- Moustafa, M. A. F., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy, 7(2), 001-015. [URL: https://www.researchgate.

- Perregaard, J., et al. (1995). Development of high-affinity 5-HT3 receptor antagonists. Structure-affinity relationships of novel 1,7-annelated indole derivatives. Journal of Medicinal Chemistry, 38(11), 1998-2008. [URL: https://pubmed.ncbi.nlm.nih.gov/7783134/]

- Pires, N., et al. (2023). Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. The Journal of Organic Chemistry, 88(17), 12386-12396. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01192]

- Rovathin. (n.d.). 5-Fluoro-3-(piperazin-1-ylmethyl)-1h-indole,147595-45-7. [URL: https://www.rovathin.com/5-fluoro-3-(piperazin-1-ylmethyl)-1h-indole-cas-147595-45-7-35328.html]

- Sigma-Aldrich. (n.d.). 5-Fluoro-3-(piperazin-1-ylmethyl)-1h-indole. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs_h987f3e43]

- Teixeira, F. C., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 579-593. [URL: https://pubmed.ncbi.nlm.nih.gov/30151922/]

- Tiwari, S., et al. (2024). Patent landscape in hydroxamic acid-based HDAC inhibitors (2020–2024): structure–activity relationships and mechanistic insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2355881. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2024.2355881]

- Watson, P. S., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [URL: https://pubmed.ncbi.nlm.nih.gov/10377238/]

- Zlatović, M. V., et al. (2006). Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5–HT1A receptor. Journal of the Serbian Chemical Society, 71(11), 1125-1135. [URL: https://www.shd-pub.org.rs/index.php/JSCS/article/view/2513]

Sources

- 1. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemijournal.com [chemijournal.com]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epubl.ktu.edu [epubl.ktu.edu]

- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactivity profile of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

The following is an in-depth technical guide on the bioactivity profile and utility of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole , a critical scaffold in serotonergic medicinal chemistry.

Technical Guide & Whitepaper [1]

Executive Summary

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole (CAS: 147595-45-7) is a privileged heterocyclic scaffold primarily utilized in the discovery and development of ligands targeting the serotonin (5-hydroxytryptamine, 5-HT) receptor superfamily.[1] Structurally, it represents a Mannich base derivative of 5-fluoroindole, featuring a piperazine moiety linked via a methylene bridge at the C3 position.

This molecular architecture serves as a versatile pharmacophore. The 5-fluoro substitution enhances metabolic stability and lipophilicity, while the piperazine ring provides a secondary amine handle for derivatization and a basic nitrogen essential for ionic interactions with the conserved aspartate residue (Asp3.32) in aminergic GPCRs. Its bioactivity profile is context-dependent: as a free base, it exhibits moderate, promiscuous affinity for 5-HT receptors; however, it is the obligate precursor for high-affinity 5-HT₆ antagonists (via indole-N-sulfonylation) and 5-HT₁B/₁D/₁F agonists (via piperazine-N-functionalization).[1]

Chemical Identity & Synthesis

Structural Properties[1]

-

IUPAC Name: 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole[1]

-

CAS Number: 147595-45-7[1]

-

Molecular Formula: C₁₃H₁₆FN₃

-

Molecular Weight: 233.29 g/mol

-

Key Features:

-

Indole Core: Aromatic scaffold mimicking the endogenous ligand serotonin.

-

5-Fluoro Group: Bioisostere for hydrogen/hydroxyl; blocks metabolic hydroxylation at the 5-position and modulates pKa.[1]

-

C3-Methylene Linker: Provides rotational freedom distinct from the rigid ethyl chain of tryptamines.[1]

-

Piperazine Moiety: A "privileged structure" in medicinal chemistry, offering solubility and a vector for further substitution.[1]

-

Synthetic Pathway (Mannich Reaction)

The synthesis of this scaffold is a classic example of the Mannich reaction , utilizing the electron-rich nature of the indole C3 position.[1]

Protocol:

-

Reactants: 5-Fluoroindole, Formaldehyde (aq. or paraformaldehyde), Piperazine (excess to prevent bis-alkylation).[1]

-

Conditions: Acetic acid/Ethanol reflux or catalytic Yb(OTf)₃ at room temperature.

-

Mechanism: Formation of an iminium ion from formaldehyde and piperazine, followed by electrophilic attack by the indole C3.[1]

Figure 1: Mannich reaction pathway for the synthesis of the target scaffold.[1]

Pharmacodynamics & Mechanism of Action

The bioactivity of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is defined by its interaction with the orthosteric binding pocket of 5-HT receptors.[1]

Receptor Binding Interactions

The scaffold anchors into the receptor binding pocket through specific molecular interactions:

-

Salt Bridge: The protonated N4-nitrogen of the piperazine forms a critical ionic bond with Asp3.32 (D106) in transmembrane helix 3 (TM3).[1]

-

Pi-Pi Stacking: The indole ring engages in aromatic stacking interactions with Phe6.51 and Phe6.52 in TM6.

-

Halogen Bonding: The 5-Fluoro substituent can form favorable hydrophobic or halogen-bond interactions within the hydrophobic crevice of the receptor, often improving affinity over the non-fluorinated parent.[1]

Functional Selectivity (SAR)

The scaffold itself is a "template." Its functional activity (Agonist vs. Antagonist) is dictated by substituents on the indole nitrogen (

| Derivative Class | Structural Modification | Primary Target | Mechanism |

| Scaffold (Free Base) | None | 5-HT₁ / 5-HT₆ | Weak Partial Agonist / Antagonist |

| Arylsulfonamides | Sulfonyl group on Indole | 5-HT₆ | Silent Antagonist (High Affinity) |

| Alkyl-Piperazines | Alkyl/Aryl group on Piperazine | 5-HT₁B / 5-HT₁D | Agonist (Triptan-like) |

Signaling Pathways

Depending on the final derivative, this scaffold modulates distinct G-protein pathways.

1. 5-HT₆ Antagonism (Gₛ Pathway):

Derivatives (e.g.,

2. 5-HT₁ Agonism (Gᵢ/ₒ Pathway):

Derivatives (e.g.,

Figure 2: Divergent signaling pathways modulated by derivatives of the scaffold.[1]

Experimental Protocols

To validate the bioactivity of this scaffold or its derivatives, the following standardized protocols are recommended.

Radioligand Binding Assay (Membrane Preparation)

Purpose: Determine affinity (

-

Transfection: Express human 5-HT₆ or 5-HT₁B receptors in HEK293 or CHO cells.[1]

-

Membrane Prep: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge (40,000 x g). Resuspend pellet.

-

Incubation:

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Functional cAMP Assay (HTRF/LANCET)

Purpose: Assess functional efficacy (Agonist vs. Antagonist).

-

Cell Seeding: Plate CHO-K1 cells stably expressing the target receptor (e.g., 5-HT₆).[1]

-

Compound Treatment:

-

Detection: Add Forskolin (if testing Gᵢ) to stimulate cAMP background. Lyse cells and add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

-

Readout: Measure FRET signal (665 nm / 620 nm ratio). A decrease in signal indicates high cAMP (Gs activation) or lack of inhibition.

Therapeutic Potential & Applications

This scaffold is not a marketed drug per se but is a critical intermediate for:

-

5-HT₆ Antagonists (Cognitive Enhancers):

-

5-HT₁F Agonists (Anti-Migraine):

-

Used to synthesize "vaptan" or "triptan" analogs that lack vasoconstrictive side effects (by avoiding 5-HT₁B).[1]

-

-

Fragment-Based Drug Discovery (FBDD):

-

Used as a high-quality fragment (

) to probe indole-binding sub-pockets in orphan GPCRs.[1]

-

References

-

Holenz, J., et al. (2006).[1] Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents.[1] Drug Discovery Today. Link

-

Pullagurla, M. R., et al. (2004).[1] Possible differences in modes of agonist and antagonist binding at human 5-HT6 receptors.[1] Bioorganic & Medicinal Chemistry Letters. Link

-

Glennon, R. A. (2003). Higher-end serotonin receptors: 5-HT5, 5-HT6, and 5-HT7.[1] Journal of Medicinal Chemistry.[2] Link

-

Bromidge, S. M., et al. (1999).[1] 5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A potent, selective, and orally bioavailable 5-HT6 receptor antagonist.[1] Journal of Medicinal Chemistry.[2] Link

-

Sigma-Aldrich. Product Specification: 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole.[1]Link

Sources

Safety data sheet (SDS) for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Disclaimer: This document is a Technical Guide and Risk Assessment designed for research and development (R&D) environments. It is intended to augment, not replace, the legal Safety Data Sheet (SDS) required by local regulatory bodies (OSHA, REACH, CLP).

CAS: 147595-45-7 | Role: Serotonergic Scaffold / Kinase Inhibitor Intermediate[1]

Molecular Architecture & Identification

This compound is a privileged scaffold in medicinal chemistry, combining the lipophilic, metabolic stability of a fluorinated indole with the basic, receptor-interacting capabilities of a piperazine moiety.

Chemical Identity Table

| Parameter | Technical Specification |

| IUPAC Name | 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole |

| CAS Number | 147595-45-7 |

| Molecular Formula | C₁₃H₁₆FN₃ |

| Molecular Weight | 233.29 g/mol |

| Physical Form | Off-white to yellow/brown solid (highly dependent on oxidation state) |

| Solubility | Soluble in DMSO (>20 mg/mL), Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~8.5 (Piperazine secondary amine), ~16 (Indole NH) |

Structural Implications for Safety

-

Fluorine (C-5): Increases lipophilicity (LogP ~1.8–2.2), facilitating dermal absorption more readily than non-fluorinated analogs.

-

Piperazine Moiety: Contains a secondary amine. This functional group is a known respiratory sensitizer and is prone to forming carbamates upon exposure to atmospheric CO₂.

-

Indole Core: Electron-rich aromatic system susceptible to photo-oxidation. "Browning" of the solid indicates quinoid impurity formation.

Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

GHS Classifications

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed. |

| Skin Irritation | 2 | H315 | Causes skin irritation.[2][3][4] |

| Eye Irritation | 2A | H319 | Causes serious eye irritation.[2][3][5] |

| STOT - SE | 3 | H335 | May cause respiratory irritation.[2][3][6][7] |

The "Application Scientist" Risk Assessment

While the H-codes suggest standard irritation, the piperazine substructure necessitates elevated caution. Piperazines are notorious for inducing asthma-like sensitization (lag time: hours to days post-exposure).

-

Inhalation Risk: High. Dust generation during weighing must be eliminated.

-

Dermal Risk: Moderate-High. The fluorine atom enhances skin permeability.

-

Ocular Risk: High. Basic amines can cause corneal opacity if not rinsed immediately.

Storage, Stability, & Degradation Logic

Core Directive: This compound is air and light sensitive.[8][9] Improper storage leads to "browning" (oxidation) and loss of biological potency (e.g., IC50 shifts in binding assays).

Degradation Pathways (Visualization)

Figure 1: Degradation pathways. The secondary amine captures CO₂ to form carbamates, while the indole core oxidizes under UV light.

Preservation Protocol

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Argon or Nitrogen backfill is mandatory after every use.

-

Temperature: Long-term storage at -20°C . Short-term (active use) at 2-8°C.

-

Desiccation: Store inside a secondary container (jar) with active desiccant (e.g., Drierite) to prevent carbamate formation.

Emergency Response & First Aid

Critical Note: Do not treat this merely as a "dust." Treat as a bioactive amine .

Exposure Response Workflow

Figure 2: Emergency response decision tree highlighting specific risks for basic amines.[9]

Specific Medical Notes

-

Inhalation: Monitor for delayed pulmonary edema or asthmatic reaction due to the piperazine moiety. Corticosteroids may be indicated if wheezing occurs.

-

Eyes: The compound is basic. Irrigation must continue until pH of the conjunctival sac returns to neutral (pH 7.4).

Handling & Experimental Controls

Engineering Controls

-

Fume Hood: Mandatory. Never weigh this compound on an open bench.

-

Static Control: Use an anti-static gun (e.g., Zerostat) during weighing. Dry indole powders are prone to static charge, causing "fly-away" dust that contaminates the balance area.

Personal Protective Equipment (PPE)

-

Gloves: Nitrile (0.11 mm minimum).

-

Why? Indoles are lipophilic. Latex is permeable to organic amines.

-

-

Respiratory: If working outside a hood (not recommended), a P95 or N95 particulate respirator is the minimum requirement.

-

Eyes: Chemical safety goggles (not just safety glasses) due to the severe irritation potential of the amine.

Spill Cleanup

-

Do not sweep. Sweeping generates dust.

-

Wet Wipe Method: Cover spill with a paper towel dampened with ethanol or acetone (compound is poorly soluble in water).

-

Disposal: Place waste in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."

Disposal & Environmental Fate[9]

-

Halogenated Waste: Due to the Fluorine atom, this compound must be segregated into Halogenated Organic Waste streams.

-

Incineration: High-temperature incineration (>1000°C) with scrubber units is required to prevent the formation of Hydrogen Fluoride (HF) gas during destruction.

-

Aquatic Toxicity: Do not allow to enter drains.[4] Indoles and piperazines can be toxic to aquatic invertebrates (daphnia).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22351503 (Analog: 5-Fluoro-3-methyl-1H-indole). Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Piperazine and Indole Derivatives. Retrieved from [Link]

Sources

- 1. 5-氟-3-(哌嗪-1-基甲基)-1H-吲哚 | 5-Fluoro-3-(piperazin-1-ylmethyl)-1 | 147595-45-7 - 乐研试剂 [leyan.com]

- 2. fishersci.com [fishersci.com]

- 3. downloads.ossila.com [downloads.ossila.com]

- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 5-氟吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.com [fishersci.com]

- 9. mmbio.byu.edu [mmbio.byu.edu]

Strategic Procurement and Technical Monograph: 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

[1][2]

Executive Summary

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole (CAS 147595-45-7) is a high-value "privileged scaffold" intermediate used primarily in the development of Central Nervous System (CNS) therapeutics.[1][2] Its structural dualism—combining the serotonin-mimicking 5-fluoroindole core with the GPCR-privileged piperazine moiety—makes it a critical building block for 5-HT6 receptor antagonists (cognitive enhancement in Alzheimer's) and 5-HT3 receptor modulators (anxiolytics/antipsychotics).[1][2]

This guide provides a technical deep-dive into the molecule's properties, validated synthesis routes for scale-up, quality assurance protocols, and a vetted supplier landscape to ensure supply chain resilience.[1][2]

Chemical Profile & Physicochemical Properties[2][3][4][5]

Understanding the physicochemical behavior of this molecule is prerequisite for successful formulation and synthesis.[1][2] The piperazine nitrogen introduces basicity that significantly affects solubility and purification.[1][2]

| Property | Specification | Technical Note |

| Chemical Name | 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole | |

| CAS Number | 147595-45-7 | |

| Molecular Formula | C₁₃H₁₆FN₃ | |

| Molecular Weight | 233.29 g/mol | |

| Physical State | Off-white to pale yellow solid | Oxidation prone; store under inert gas.[1][2] |

| Solubility | DMSO, Methanol, Dilute Acid | Low solubility in non-polar solvents (Hexane, Et₂O).[1][2] |

| pKa (Calc) | ~9.8 (Piperazine NH), ~16 (Indole NH) | The secondary amine is highly basic; likely supplied as a salt (HCl or fumarate) to improve stability.[1][2] |

| LogP | ~1.8 - 2.2 | Moderate lipophilicity suitable for CNS penetration.[1][2] |

Synthesis & Manufacturing: The Mannich Pathway[1][6]

The commercial production of CAS 147595-45-7 predominantly relies on a Mannich Reaction .[1][2] This one-pot three-component condensation is efficient but prone to specific regio-isomeric impurities that must be controlled.[1][2]

Validated Synthetic Route

The reaction involves the condensation of 5-fluoroindole , formaldehyde , and piperazine (or N-Boc piperazine to prevent polymerization).[1][2]

Key Reaction Parameters:

-

Acid Catalyst: Acetic acid (AcOH) is standard.[1][2] Stronger acids may promote polymerization.[1][3]

-

Temperature: 25°C to 60°C. Higher temperatures increase bis-substitution.[1][2]

Impurity Profile & Control

-

Bis-indole Formation: Excess indole relative to formaldehyde can lead to two indole units linked by a methylene bridge.[1][2]

-

N1-Substitution: The indole nitrogen (N1) is less nucleophilic than C3, but under basic conditions or high temperatures, N1-aminomethylation can occur.[1][2]

-

Polymerization: Unprotected piperazine can react at both nitrogen atoms.[1][2] Use of 1-Boc-piperazine followed by deprotection is the preferred route for high-purity pharmaceutical grades.[1][2]

Figure 1: Synthetic pathway via Mannich condensation, highlighting critical process impurities.[1][2]

Quality Assurance & Analytical Standards

For drug development applications, "Label Purity" (e.g., >95%) is insufficient.[1] You must validate specific spectroscopic markers.[1]

19F NMR Spectroscopy (The "Gold Standard")

Fluorine NMR is the most effective tool for assessing the purity of this compound because the 5-fluoro group provides a distinct handle.[1]

-

Target Signal: A clean singlet (or split doublet due to H-F coupling) around -120 to -125 ppm (depending on solvent).[1][2]

-

Red Flag: Any secondary peaks in the fluorine spectrum indicate regio-isomers (e.g., 4-fluoro or 6-fluoro contaminants from the starting material) or degradation products.[1][2]

HPLC Method Development

Due to the basic piperazine tail, standard C18 columns with acidic mobile phases may result in peak tailing.[1]

Commercial Availability & Supplier Landscape[1][2]

The supply chain for CAS 147595-45-7 is tiered.[1][2] While many catalog houses list it, few hold significant stock.[1] It is typically a "Make-to-Order" (MTO) item for quantities >10g.[1]

Supplier Tiers[1][2]

| Tier | Supplier Type | Recommended For | Key Vendors |

| Tier 1 | Global Catalog Aggregators | Rapid R&D (mg to 1g) | Sigma-Aldrich (Merck) , Fisher Scientific |

| Tier 2 | Specialized Building Block Vendors | Scale-up (1g to 100g) | BLD Pharm , ChemScene , Combi-Blocks |

| Tier 3 | CRO/Custom Synthesis | Bulk (kg+) & GMP | WuXi AppTec , PharmBlock |

Procurement Strategy

-

Stock Check: Always verify "Real-time Stock" vs. "Lead Time."[1][2] Many suppliers list 2-3 week lead times, implying they will synthesize it upon order.[1]

-

Salt Form: Clarify if the product is the Free Base or HCl Salt . The salt is more stable but requires neutralization for certain reactions.[1]

-

Regional Restrictions: As a piperazine derivative, check for dual-use precursor regulations in your specific jurisdiction (though typically low risk compared to N-benzyl piperazines).[1][2]

Figure 2: Decision matrix for sourcing and quality verification.

Handling and Safety (GHS)[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 22351503, 5-Fluoro-3-methyl-1H-indole. Retrieved from [Link](Note: Structural analog and core scaffold data).[1][2]

-

Zajdel, P., et al. (2019). The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents. MDPI Pharmaceuticals.[1] Retrieved from [Link](Validates the Mannich synthesis route for indole-piperazine scaffolds).[1][2]

In vitro assay protocols for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Application Note: Pharmacological Characterization of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole (CP-94,253)

Introduction & Compound Profile

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole , widely known in literature as CP-94,253 , is a high-affinity, selective agonist for the serotonin 5-HT1B receptor.[1] Unlike non-selective tryptamines, CP-94,253 distinguishes the 5-HT1B subtype from the closely related 5-HT1A and 5-HT1D receptors, making it a critical tool compound for dissecting serotonergic modulation of satiety, aggression, and depression.

This guide details the standard operating procedures (SOPs) for validating CP-94,253 activity using three orthogonal approaches: radioligand binding (affinity), [

Compound Snapshot

| Property | Detail |

| Common Name | CP-94,253 (Hydrochloride salt) |

| Mechanism | Selective 5-HT1B Agonist ( |

| Affinity ( | ~2 nM (5-HT1B); >89 nM (5-HT1A); >49 nM (5-HT1D) |

| Selectivity | >50-fold selective over 5-HT1A |

| Molecular Weight | 306.17 g/mol (free base); often supplied as HCl salt |

Handling & Preparation

Expert Insight: The piperazine moiety renders the compound susceptible to oxidation if stored improperly. The hydrochloride salt is hygroscopic.

-

Solubility:

-

Stock Preparation: Prepare a 10 mM stock in 100% DMSO. Aliquot into light-protective amber vials (20

L/vial) to avoid freeze-thaw cycles. -

Storage: Store solid at +4°C (desiccated). Store DMSO stocks at -20°C or -80°C for up to 3 months.

Mechanism of Action: Signaling Pathway

CP-94,253 binds to the 5-HT1B receptor, a GPCR coupled to

Figure 1: The 5-HT1B signaling cascade. CP-94,253 activates the receptor, triggering

Protocol A: Competition Radioligand Binding ( Determination)

Objective: Determine the binding affinity (

Critical Reagents:

-

Membranes: CHO-K1 or HEK293 cells stably expressing human 5-HT1B.

-

Radioligand: [

]GR-125,743 (Specific Activity ~80 Ci/mmol). Note: [ -

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 4 mM

, 0.1% Ascorbic Acid (prevents oxidation), 10

Step-by-Step Workflow:

-

Preparation: Dilute membranes to 5–10

g protein/well in Assay Buffer. -

Plate Setup (96-well):

-

Total Binding: Buffer + Membranes + Radioligand (

concentration, approx 1 nM). -

Non-Specific Binding (NSB): Add 10

M Serotonin (5-HT) or Methiothepin. -

Test: Add CP-94,253 (10 concentrations, range

M to

-

-

Incubation: Incubate for 60 minutes at 37°C .

-

Why? 5-HT1B sites equilibrate faster at physiological temperature compared to 4°C.

-

-

Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).

-

Why PEI? It reduces non-specific binding of the radioligand to the glass fiber filter.

-

-

Wash: Wash 3x with ice-cold 50 mM Tris-HCl.

-

Detection: Add liquid scintillation cocktail and count (LSC).

Protocol B: Functional [ S]GTP S Binding Assay

Objective: Measure the functional potency (

Expert Insight: Agonist binding affinity is sensitive to the G-protein coupling state. This assay must be performed in the presence of excess GDP to minimize basal binding, allowing the agonist effect to be visible.

Buffer Composition:

-

20 mM HEPES (pH 7.4)

-

100 mM NaCl[7]

-

10 mM

(Crucial: High -

10–30

M GDP (Optimization required: Titrate GDP to lower basal noise without killing the signal).

Workflow Visualization:

Figure 2: Sequential workflow for the [

Protocol:

-

Mix membranes with Assay Buffer containing GDP.

-

Add CP-94,253 (agonist) and incubate for 15 mins at Room Temp (pre-coupling).

-

Add [

S]GTP -

Incubate for 30 minutes at 30°C .

-

Filter through GF/B filters and wash with cold buffer.

-

Validation: Use Sumatriptan as a positive control reference. CP-94,253 should show similar or slightly higher efficacy.

Protocol C: cAMP Inhibition Assay (HTRF/LANCE)

Objective: Verify downstream signaling. Since 5-HT1B is

Key Requirement: Cells must be stimulated with Forskolin (activates Adenylyl Cyclase directly) to raise cAMP levels, creating a "window" for the agonist to demonstrate inhibition.

Protocol:

-

Cell Seeding: Seed 5-HT1B-expressing cells (e.g., 2,000 cells/well) in a 384-well low-volume plate.

-

Compound Addition:

-

Prepare CP-94,253 in stimulation buffer containing 10

M Forskolin . -

Include 0.5 mM IBMX (Phosphodiesterase inhibitor) to prevent cAMP degradation.

-

-

Incubation: 30 minutes at Room Temperature.

-

Detection: Add detection reagents (e.g., cAMP-d2 and anti-cAMP-Cryptate for HTRF).

-

Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Analysis: Plot signal vs. log[CP-94,253]. The curve should be sigmoidal descending (inhibition).

Data Analysis & Interpretation

| Parameter | Formula/Method | Expected Result for CP-94,253 |

| Specific Binding | >85% of Total Binding | |

| 4-Parameter Logistic Fit | ~2–10 nM | |

| Cheng-Prusoff: | 2 nM (at 5-HT1B) | |

| 4-Parameter Logistic Fit | Typically 10–50 nM (GTP | |

| Efficacy ( | % of Serotonin Response | Full Agonist (~90-100% of 5-HT) |

Self-Validation Check:

-

If

at 5-HT1B is >20 nM, check stock quality (oxidation) or buffer -

If no inhibition is seen in cAMP assay, ensure Forskolin concentration is sufficient (

of Forskolin is recommended).

References

-

Koe, B. K., et al. (1992). Biochemical and behavioral studies of the 5-HT1B receptor agonist, CP-94,253.[2] Drug Development Research, 26(3), 241-250.[2]

-

Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Application Notes.

-

Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology.[6] Life Sciences, 74(4), 489-508.

-

Bioauxilium. THUNDER™ cAMP TR-FRET Assay Kit Protocol. Bioauxilium Application Guides.

-

Tocris Bioscience. CP 94253 hydrochloride Product Information & Solubility.

Sources

- 1. The 5-HT1B receptor agonist CP-94,253 reduces food intake and preserves the behavioural satiety sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CP 94253 hydrochloride | 5-HT1B receptor Agonist | Hello Bio [hellobio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. csstc.org [csstc.org]

- 5. Frontiers | A Novel 5-HT1B Receptor Agonist of Herbal Compounds and One of the Therapeutic Uses for Alzheimer’s Disease [frontiersin.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. 5-HT-stimulated [35S]guanosine-5'-O-(3-thio)triphosphate binding as an assay for functional activation of G proteins coupled with 5-HT1B receptors in rat striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

Application Note: Formulation Strategies for 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole in Preclinical Animal Studies

Abstract

This guide provides a comprehensive framework for developing suitable formulations for the novel investigational compound, 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole, for in vivo administration in animal models. Due to the limited publicly available physicochemical data for this specific molecule, this document emphasizes a logical, stepwise approach, beginning with essential pre-formulation characterization. It details protocols for creating aqueous solutions, co-solvent systems, and suspensions tailored for oral (PO), intraperitoneal (IP), and intravenous (IV) routes. The causality behind vehicle selection and procedural steps is explained to empower researchers to make informed decisions, ensuring formulation stability, animal welfare, and the integrity of pharmacokinetic and pharmacodynamic data.

Introduction: The Formulation Challenge

The successful in vivo evaluation of a new chemical entity (NCE) is critically dependent on the development of an appropriate delivery vehicle. 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole is a compound whose structure suggests a dual nature: a lipophilic fluoro-indole core and a basic, hydrophilic piperazine moiety. The incorporation of a fluorine atom can enhance metabolic stability and lipophilicity, while the piperazine group provides a basic handle for pH-dependent solubilization.[1][2] This duality presents both challenges and opportunities for formulation. Poor aqueous solubility is a common hurdle for indole derivatives, potentially limiting bioavailability.[3][4] Conversely, the basic piperazine ring is a key feature that can be leveraged to dramatically improve solubility in acidic conditions.[5][6]

This application note serves as a practical guide for the researcher, outlining a systematic workflow from initial compound characterization to the preparation and quality control of formulations for preclinical rodent studies.

Pre-Formulation Assessment: The Foundational "Why"

Before any formulation is prepared, a baseline understanding of the compound's physicochemical properties is essential. This initial characterization dictates the entire formulation strategy.

Structural Analysis and Predicted Properties

-

Indole Core: The 5-fluoroindole portion of the molecule is predicted to be lipophilic (estimated LogP of the parent 5-fluoroindole is ~2.19) and sparingly soluble in water.[4]

-

Piperazine Side Chain: The N-substituted piperazine is a weak base. Unsubstituted piperazine has two pKa values of 9.73 and 5.35.[6][7] N-alkylation typically reduces the higher pKa value.[2][8] It is reasonable to hypothesize that the most basic nitrogen on the piperazine ring of the target compound will have a pKa in the range of 7.5 - 9.0. This is the single most critical parameter for developing aqueous-based formulations.

-

Overall Molecule: The combination of these two moieties suggests the compound is a weakly basic, poorly soluble molecule.

Table 1: Predicted Physicochemical Properties of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

| Parameter | Predicted Value/Characteristic | Rationale & Impact on Formulation |

| Molecular Formula | C₁₃H₁₆FN₃ | --- |

| Molecular Weight | 233.28 g/mol | Important for all concentration calculations. |

| Class | Weakly Basic | The piperazine moiety allows for salt formation and pH-dependent solubility.[5] |

| pKa | ~7.5 - 9.0 (Hypothesized) | Critical for pH adjustment strategies. If pKa is in this range, the compound will be ionized and more soluble at pH < 6. |

| Aqueous Solubility | Poor at neutral pH | The lipophilic indole core dominates at neutral pH.[4] |

| LogP | Moderate to High | Suggests good membrane permeability but may require solubilizing excipients. |

Essential Experimental Characterization

The following workflow is critical for any new compound.

Caption: Pre-formulation characterization workflow.

Formulation Development: Protocols and Rationale

Based on the predicted properties, several formulation strategies can be employed. The choice depends on the intended route of administration, required dose, and study duration.

Strategy 1: Aqueous Solution via pH Adjustment

Rationale: This is the simplest and often preferred approach for ionizable compounds. By lowering the pH of the vehicle well below the compound's pKa (a pH difference of at least 2 units is recommended), the basic piperazine nitrogen becomes protonated, forming a more water-soluble salt in situ. This strategy is ideal for IV, IP, and PO routes, provided the compound is stable at low pH.

Protocol 1: Preparation of a 1 mg/mL Acidic Saline Solution

-

Materials & Equipment:

-

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

-

Sterile Saline (0.9% NaCl) for Injection

-

Hydrochloric Acid (HCl), 1N solution

-

Sodium Hydroxide (NaOH), 1N solution (for adjustment if needed)

-

Sterile vials, magnetic stirrer, stir bars

-

Calibrated pH meter

-

Sterile syringe filters (0.22 µm PVDF or other compatible material)

-

-

Step-by-Step Methodology:

-

Weigh the required amount of the compound (e.g., 10 mg for 10 mL of formulation).

-

Add approximately 80% of the final volume of sterile saline (e.g., 8 mL) to a sterile vial with a stir bar.

-

While stirring, slowly add the compound powder to the saline. A suspension will form.

-

Using the pH meter, monitor the pH and add 1N HCl dropwise. The suspension should clarify as the compound dissolves and the pH drops.

-

Continue adding acid until the solution is completely clear. Target a final pH between 3.0 and 4.0. For weakly basic drugs, this pH range often ensures complete dissolution.[9][10]

-

Once dissolved, add sterile saline to reach the final desired volume (e.g., 10 mL).

-

Confirm the final pH. Adjust if necessary. For IV administration, a final pH of 4.0 is acidic but may be tolerated for slow bolus injections; however, a pH closer to neutral is always safer to prevent injection site irritation and hemolysis.[11]

-

Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile final container.

-

Visually inspect for any particulates. Label with compound name, concentration, vehicle, pH, and date.

-

Strategy 2: Co-Solvent Formulations

Rationale: When pH adjustment alone is insufficient or undesirable (e.g., due to compound instability at low pH), a co-solvent system can solubilize hydrophobic compounds. These systems work by reducing the polarity of the aqueous vehicle. They are common for PO and IP routes. For IV administration, care must be taken to use biocompatible solvents at concentrations that do not cause toxicity or hemolysis.

Protocol 2: Preparation of a 5 mg/mL Formulation in 10% DMSO / 40% PEG400 / 50% Saline

-

Materials & Equipment:

-

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

-

Dimethyl sulfoxide (DMSO), injectable grade

-

Polyethylene glycol 400 (PEG400), injectable grade

-

Sterile Saline (0.9% NaCl)

-

Sterile vials, vortex mixer, sonicator

-

-

Step-by-Step Methodology:

-

Weigh the required amount of compound (e.g., 25 mg for 5 mL of formulation).

-

Add the compound to a sterile vial.

-

Add the DMSO first (e.g., 0.5 mL for a 5 mL final volume). Vortex or sonicate until the compound is fully dissolved. This is a critical step; ensure a clear solution before proceeding.

-

Add the PEG400 (e.g., 2.0 mL). Vortex to mix thoroughly. The solution should remain clear.

-

Slowly, while vortexing, add the sterile saline (e.g., 2.5 mL) dropwise. This is the precipitation risk step. If the solution becomes cloudy, the concentration may be too high for this vehicle.

-

Visually inspect the final formulation for clarity. A brief, gentle sonication can help resolve any transient cloudiness.

-

This formulation is suitable for IP or PO administration. For IV use, the concentration of organic solvents should be minimized, and the infusion rate should be slow.

-

Caption: Workflow for preparing a co-solvent formulation.

Table 2: Common Vehicle Compositions for Preclinical Studies

| Vehicle Composition (v/v/v) | Route(s) | Notes & Cautions |

| 5-10% DMSO, 30-40% PEG400, balance Saline/Water | PO, IP, IV (slow) | A widely used system for poorly soluble compounds. Risk of hemolysis with IV; use low concentrations and slow infusion. |

| 10% Solutol HS 15, 90% Saline | PO, IP, IV | Solutol HS 15 is a non-ionic solubilizer and emulsifying agent. Can be better tolerated than some co-solvents. |

| 0.5% Methylcellulose, 0.1% Tween 80 in Water | PO | Gold standard for oral suspensions. Not suitable for parenteral routes. Ensure uniform suspension before each dose. |

| 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Water | PO, IP, IV | Cyclodextrins form inclusion complexes to enhance solubility. Check for compound compatibility. Can have renal effects at high doses. |

Strategy 3: Aqueous Suspension

Rationale: If the required dose is high and solubility cannot be achieved in a reasonable volume, a suspension is necessary. This is only suitable for the oral (PO) route. The goal is to create a uniform, easily re-suspendable formulation to ensure consistent dosing.

Protocol 3: Preparation of a 10 mg/mL Oral Suspension

-

Materials & Equipment:

-

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

-

Methylcellulose (MC, 400 cP) or Carboxymethylcellulose (CMC)

-

Tween 80 (as a wetting agent)

-

Purified Water

-

Mortar and pestle, homogenizer (optional), magnetic stirrer

-

-

Step-by-Step Methodology:

-

Prepare a 0.5% (w/v) methylcellulose solution by slowly sprinkling MC powder into hot water (~80°C) while stirring, then cooling in an ice bath to allow it to dissolve completely.

-

Weigh the required amount of compound (e.g., 100 mg for 10 mL).

-

In a mortar, add a few drops of 0.1% Tween 80 solution to the compound powder.

-

Triturate the powder with the pestle to form a smooth, uniform paste. This "wetting" step is crucial to prevent clumping.

-

Gradually, while mixing, add the 0.5% methylcellulose vehicle to the paste to form a slurry.

-

Transfer the slurry to a graduated cylinder or vial and rinse the mortar with the remaining vehicle to ensure a complete transfer.

-

Bring to the final volume with the methylcellulose solution.

-

Stir with a magnetic stirrer for 30-60 minutes to ensure homogeneity. Store refrigerated.

-

Crucially, this formulation must be shaken vigorously before each animal is dosed to ensure the suspension is uniform.

-

Quality Control and Analysis of Formulations

To ensure trustworthy results, every batch of a formulation should undergo basic quality control.

-

Visual Inspection: Check for clarity (solutions) or uniform dispersion (suspensions). Look for any signs of precipitation or crystallization upon standing.

-

pH Measurement: For aqueous solutions, confirm the final pH is within the target range.

-

Concentration Verification (HPLC): The concentration of the final formulation should be confirmed, especially during early-stage studies. A simple HPLC-UV method is usually sufficient.

Table 3: Example HPLC Method for Formulation Analysis

| Parameter | Condition |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 10 min, hold 2 min, return to 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm (Indole chromophore) |

| Injection Volume | 10 µL |

| Standard Curve | Prepare standards in the same vehicle as the formulation. |

Conclusion and Recommendations

The formulation of 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole for animal studies is readily achievable by leveraging the basicity of its piperazine moiety. A "pH adjust" strategy (Protocol 1) should be the first approach for all routes due to its simplicity and avoidance of potentially confounding organic solvents. If this fails, co-solvent systems (Protocol 2) offer a robust alternative, particularly for IP and PO administration. For high-dose oral studies, a well-prepared suspension (Protocol 3) is the required method.

Regardless of the chosen strategy, preliminary characterization of the compound's solubility and pKa is not an optional step; it is the foundation upon which reliable and reproducible in vivo experiments are built. Always perform quality control checks on the final formulation to validate its fitness for use.

References

-

PRISYS Biotech. (2025). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. [Link]

-

Wikipedia. (n.d.). Piperazine. [Link]

-

Henni, A., et al. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

-

Romanelli, M. N., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

-

Taylor & Francis Online. (2022). Piperazines – Knowledge and References. [Link]

-

Daneshyari.com. (2018). Fluorine-containing indoles. [Link]

-

ResearchGate. (2022). pK a values of common substituted piperazines. [Link]

-

MDPI. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. [Link]

-

ResearchGate. (2025). Structure of 5-fluoroindole derivatives 145–150. [Link]

-

PubMed. (2005). pH-dependent dissolution in vitro and absorption in vivo of weakly basic drugs: development of a canine model. [Link]

-

ResearchGate. (2025). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. [Link]

-

ResearchGate. (2025). pH-Dependent Dissolution in Vitro and Absorption in Vivo of Weakly Basic Drugs: Development of a Canine Model. [Link]

-

IACUC. (n.d.). Use of Non-Pharmaceutical grade Chemicals and Substances in Mammals. [Link]

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. prisysbiotech.com [prisysbiotech.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. uregina.ca [uregina.ca]

- 8. researchgate.net [researchgate.net]

- 9. pH-dependent dissolution in vitro and absorption in vivo of weakly basic drugs: development of a canine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Use of Non-Pharmaceutical grade Chemicals and Substances in Mammals - IACUC | UW-La Crosse [uwlax.edu]

Standard operating procedure for weighing and dissolving 5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole

Executive Summary & Chemical Context

5-Fluoro-3-(piperazin-1-ylmethyl)-1H-indole (CAS: 147595-45-7) is a critical pharmacophore in the development of CNS-active agents, particularly serotonin (5-HT) and dopamine receptor ligands. Structurally, it combines an electron-rich, oxidation-prone indole core with a basic piperazine side chain.

This specific chemical architecture presents two distinct challenges for the researcher:

-

Oxidative Instability: The indole moiety, especially with electron-donating alkyl substitutions at the C3 position, is susceptible to autoxidation and light-induced degradation, leading to yellow/brown discoloration (quinone imine formation).

-

pH-Dependent Solubility: The piperazine nitrogen (secondary amine) renders the molecule basic (

). While highly soluble in organic solvents (DMSO), its aqueous solubility is strictly pH-dependent, posing risks of precipitation ("crashing out") in neutral physiological buffers.

This protocol provides a self-validating workflow to ensure compound integrity from the balance to the bioassay.

Safety & Environmental Controls (EHS)

Hazard Classification: GHS07 (Warning)

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.[1]

Mandatory Engineering Controls:

-

Light Protection: All handling must occur under low-light conditions or using amber glassware. The compound is photosensitive.[2]

-

Atmosphere: Hygroscopic potential. Weighing should ideally occur in a humidity-controlled environment (<40% RH). Long-term storage requires inert gas (Argon/Nitrogen) overlay.

-

Static Control: As a fine organic powder, static charge can cause massing errors. Use an anti-static gun or polonium strip during weighing.

Protocol A: Precision Weighing & Mass Verification

Objective: To obtain an accurate mass while minimizing compound degradation and static loss.

Equipment:

-

Analytical Balance (Readability: 0.01 mg)

-

Anti-static gun (e.g., Zerostat)

-

Amber glass vial (2 mL or 4 mL) with PTFE-lined septum cap.

-

Stainless steel micro-spatula.

Step-by-Step Workflow:

-

Equilibration: Allow the source container to reach room temperature (20-25°C) inside a desiccator before opening. Rationale: Prevents condensation of atmospheric water onto the cold powder, which alters mass and accelerates hydrolysis.

-

Taring: Place the empty amber vial on the balance. Discharge static using the anti-static gun (3 slow cycles). Tare the balance.

-

Transfer: Using the micro-spatula, transfer the target mass (typically 1–10 mg).

-

Critical Check: If the powder "jumps" or clings to the spatula, stop. Re-apply anti-static treatment.

-

-

Sealing: Immediately cap the vial. Record the exact mass (

) to the nearest 0.01 mg. -

Inerting: Gently purge the headspace of the vial with dry Argon or Nitrogen via a needle through the septum if not dissolving immediately.

Protocol B: Solubilization Strategy

Objective: Create a stable Stock Solution (typically 10 mM or 100 mM) free of micro-precipitates.

Solvent Selection Matrix:

| Solvent | Solubility Potential | Application | Risk Factor |

| DMSO (Anhydrous) | High (>50 mM) | Primary Stock Solution | Freezing point (19°C); hygroscopic. |

| Ethanol (Abs.) | Moderate | Secondary Stock | Evaporation alters concentration. |

| Water/PBS (pH 7.4) | Low/Negligible | Do NOT use for Stock | Immediate precipitation of free base. |

| 0.1 M HCl | High | Aqueous Stock (Rare) | Acidic hydrolysis risk over time. |

Procedure for 10 mM Stock Preparation in DMSO:

-

Calculation:

-

Example: For 5.00 mg, add 2143

DMSO.

-

-